molecular formula C16H12ClN3O B4767103 (5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one

(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one

Cat. No.: B4767103
M. Wt: 297.74 g/mol
InChI Key: VNBHMPLNFQZLHE-UVTDQMKNSA-N
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Description

(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one is a synthetic organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a phenyl group attached to an imidazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenylimidazole-4-one in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the chlorophenyl group.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines; often requires a catalyst or elevated temperatures.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (5Z)-3-amino-5-[(4-bromophenyl)methylidene]-2-phenylimidazol-4-one
  • (5Z)-3-amino-5-[(4-methylphenyl)methylidene]-2-phenylimidazol-4-one
  • (5Z)-3-amino-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one

Comparison: Compared to its analogs, (5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20(18)15(19-14)12-4-2-1-3-5-12/h1-10H,18H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHMPLNFQZLHE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one
Reactant of Route 2
(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one
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(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one
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(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one
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(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one

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